Cas no 934495-35-9 (2-Bromo-1-ethoxy-4-trifluoromethyl-benzene)
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene
- 2-bromo-1-ethoxy-4-(trifluoromethyl)benzene
- 2-Bromo-1-ethoxy-4-trifluoromethylbenzene
- MFCD11036038
- SCHEMBL1440131
- A1-17241
- E90384
- CS-0191864
- 934495-35-9
- DTXSID60669637
-
- Inchi: 1S/C9H8BrF3O/c1-2-14-8-4-3-6(5-7(8)10)9(11,12)13/h3-5H,2H2,1H3
- InChI Key: QMHCHJWJKGDLLF-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(F)(F)F)C=CC=1OCC
Computed Properties
- Exact Mass: 267.97100
- Monoisotopic Mass: 267.97106g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23000
- LogP: 3.86660
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR006GMH-500mg |
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene |
934495-35-9 | 95% | 500mg |
$391.00 | 2025-02-13 | |
| Aaron | AR006GMH-1g |
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene |
934495-35-9 | 95% | 1g |
$521.00 | 2025-02-13 | |
| A2B Chem LLC | AD00381-250mg |
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene |
934495-35-9 | 97% | 250mg |
$195.00 | 2024-07-18 | |
| A2B Chem LLC | AD00381-500mg |
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene |
934495-35-9 | 97% | 500mg |
$263.00 | 2024-07-18 | |
| A2B Chem LLC | AD00381-1g |
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene |
934495-35-9 | 97% | 1g |
$355.00 | 2024-07-18 | |
| A2B Chem LLC | AD00381-5g |
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene |
934495-35-9 | 95% | 5g |
$1151.00 | 2023-12-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262534-500mg |
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene |
934495-35-9 | 98% | 500mg |
¥3437.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262534-1g |
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene |
934495-35-9 | 98% | 1g |
¥4226.00 | 2024-04-24 |
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene
Recent Advances in the Application of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene (CAS: 934495-35-9) in Chemical and Pharmaceutical Research
The compound 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene (CAS: 934495-35-9) has recently garnered significant attention in the field of chemical and pharmaceutical research due to its versatile applications in organic synthesis and drug development. This halogenated aromatic compound, characterized by its bromo and trifluoromethyl substituents, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have highlighted its role in the construction of complex pharmacophores, particularly in the development of novel antiviral and anticancer agents.
One of the most notable advancements involves the use of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions enable the efficient introduction of the trifluoromethylphenyl moiety into target molecules, a feature highly sought after in medicinal chemistry due to the enhanced metabolic stability and bioavailability imparted by the trifluoromethyl group. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing potent inhibitors of the SARS-CoV-2 main protease, showcasing its potential in addressing emerging viral threats.
Further research has explored the compound's application in the synthesis of fluorinated analogs of known drugs. The trifluoromethyl group's unique electronic and steric properties often lead to improved binding affinity and selectivity for target proteins. For instance, a recent publication in Bioorganic & Medicinal Chemistry Letters detailed the use of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene to develop fluorinated derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs), which exhibited reduced gastrointestinal toxicity while maintaining efficacy.
In addition to its pharmaceutical applications, 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene has found use in materials science, particularly in the development of liquid crystals and organic semiconductors. The compound's ability to modulate electronic properties through its substituents makes it a valuable building block for advanced materials. A 2022 study in Advanced Materials highlighted its incorporation into donor-acceptor systems for organic photovoltaic devices, demonstrating improved power conversion efficiencies.
Despite these promising developments, challenges remain in the large-scale production and purification of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce environmental impact. Green chemistry approaches, including catalytic bromination methods and solvent-free reactions, are being investigated to address these concerns. The compound's stability under various conditions and its compatibility with diverse reaction protocols continue to make it a subject of active research in both academic and industrial settings.
Looking forward, the unique properties of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene position it as a critical tool in the development of next-generation therapeutics and functional materials. Ongoing research is expected to uncover new applications, particularly in targeted drug delivery systems and precision medicine. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound is likely to play an increasingly important role in addressing complex challenges in human health and technology.
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